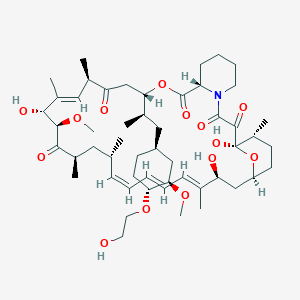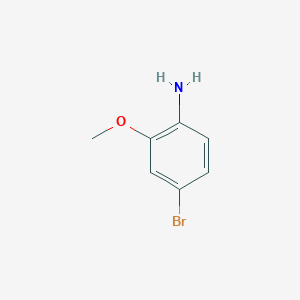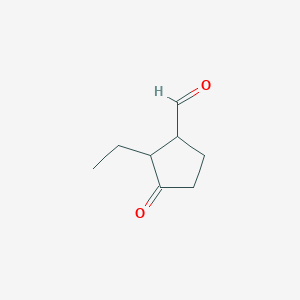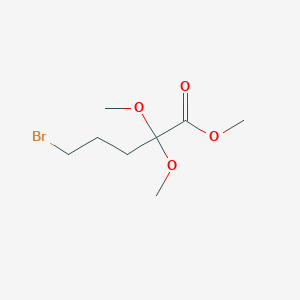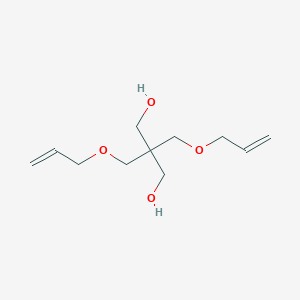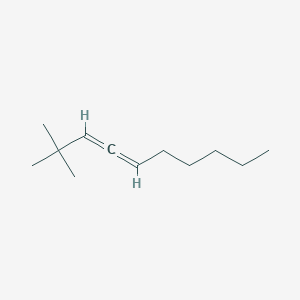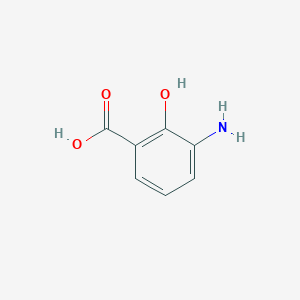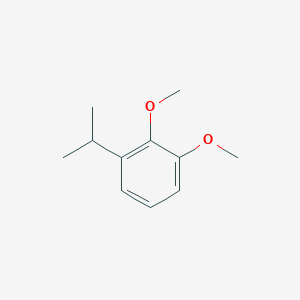
1-Isopropyl-2,3-dimethoxybenzene
説明
1-Isopropyl-2,3-dimethoxybenzene, also known as isopropyl-2,3-dimethoxybenzene (IPDM), is a versatile organometallic compound that has a wide range of applications in the fields of organic chemistry, medicine, and materials science. IPDM is a colorless, non-toxic, and highly reactive compound that is used in the synthesis of many important organic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of polymers, and as a catalyst in the production of polymers. IPDM has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes.
科学的研究の応用
Port Wine Component : 1,3-Dimethoxybenzene is identified as a new volatile component in port wine, contributing to its sweet medicinal odor with hazelnut, resinous, and woody notes (Rogerson, Azevedo, Fortunato, & Freitas, 2002).
Solubility in Supercritical Carbon Dioxide : A study on the solubility of solid 1,4-dimethoxybenzene in supercritical carbon dioxide reveals low solubility at specific temperatures and pressures, indicating its potential use in supercritical fluid applications (Lee, Fu, & Hsu, 2000).
Photolysis Studies : Laser flash photolysis of 1,3-dimethoxybenzene and its derivatives in a specific solvent shows unique transient characteristics, useful in studying photochemical reactions (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).
Ritter Reaction Synthesis : The Ritter Reaction can synthesize various dimethoxy-3,3-dialkyl-3,4-dihydroisoquinolines using 1,2- or 1,4-dimethoxybenzene, important for organic synthesis (Glushkov, Shurov, Maiorova, Postanogova, Feshina, & Shklyaev, 2001).
Molecular Structure Analysis : The molecular structure of 1,3-dimethoxybenzene has been studied through gas-phase electron diffraction and quantum chemical calculations, showing three stable planar conformers (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).
Polymer Applications : Poly(1,3-dimethoxybenzene) is a stable, insoluble polymer with high electrical conductivity, making it promising for electronic applications (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).
Photochemistry in Acidic Conditions : Photoprotonation of dimethoxybenzenes in aqueous sulfuric acid leads to ring protone exchange and ipso substitution, indicating its chemical reactivity under strong acidic conditions (Pollard, Wu, Zhang, & Wan, 1993).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
特性
IUPAC Name |
1,2-dimethoxy-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-6-5-7-10(12-3)11(9)13-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQJVPNNAYQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408922 | |
| Record name | 1,2-Dimethoxy-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71720-27-9 | |
| Record name | 1,2-Dimethoxy-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)



